

A Technical Guide to the Discovery and Synthesis of Astatine Isotopes

Author: BenchChem Technical Support Team. **Date:** December 2025

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This whitepaper provides a comprehensive overview of the discovery and synthesis of astatine isotopes, with a particular focus on Astatine-211, a radionuclide of significant interest for Targeted Alpha Therapy (TAT). It details the historical context, modern production methodologies, experimental protocols, and key quantitative data pertinent to its use in research and radiopharmaceutical development.

Discovery of Astatine

The existence of the element with atomic number 85 was predicted by Dmitri Mendeleev, who referred to it as "eka-iodine" based on its expected position below iodine in the periodic table.
[1] For decades, attempts to find this element in nature were unsuccessful.[1]

The first definitive synthesis of astatine was achieved in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio G. Segrè at the University of California, Berkeley.[1][2][3][4] Instead of searching for the element in nature, they produced it artificially by bombarding a target of Bismuth-209 with energetic alpha particles in a cyclotron.[1][3] This nuclear reaction produced Astatine-211 and two neutrons.[1][3] The element was named astatine from the Greek word *astatos*, meaning "unstable," reflecting its highly radioactive nature.[1][2]

Three years later, in 1943, trace amounts of naturally occurring astatine isotopes (At-215, At-218, At-219) were identified by Berta Karlik and Traude Bernert as short-lived products within the natural decay chains of uranium and thorium.[1][2][5] However, the total amount of astatine

in the Earth's crust at any given time is estimated to be less than one gram, making artificial synthesis the only viable source for study and application.[\[2\]](#)[\[4\]](#)

Synthesis of Medically Relevant Astatine Isotopes

While over 30 isotopes of astatine have been identified, all are radioactive with short half-lives. [\[1\]](#)[\[6\]](#) The most significant isotope for medical applications, particularly Targeted Alpha Therapy, is Astatine-211 (^{211}At).[\[7\]](#)[\[8\]](#) Its 7.2-hour half-life is long enough for chemical manipulations and delivery to a target site, yet short enough to minimize long-term radiation exposure to non-target tissues.[\[9\]](#)[\[10\]](#)

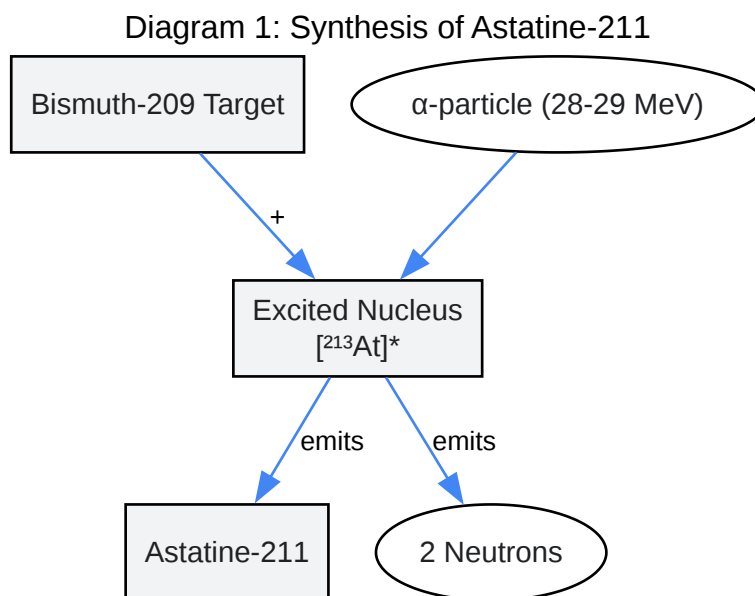
The primary and most common method for producing ^{211}At is through the bombardment of a natural bismuth target ($^{100}\% \text{ }^{209}\text{Bi}$) with alpha particles in a cyclotron.[\[10\]](#)[\[11\]](#)

Nuclear Reactions

The key nuclear reactions involved in the cyclotron production of astatine from a bismuth target are:

- $^{209}\text{Bi}(\alpha, 2n)^{211}\text{At}$: This is the desired reaction to produce Astatine-211. It has a reaction threshold of approximately 20 MeV.[\[10\]](#)
- $^{209}\text{Bi}(\alpha, 3n)^{210}\text{At}$: This is a competing reaction that produces Astatine-210. Its threshold is around 28.4 MeV.[\[2\]](#)[\[10\]](#) This reaction is generally avoided because ^{210}At ($t_{1/2} = 8.1$ hours) decays to Polonium-210 ($t_{1/2} = 138.4$ days), a long-lived and highly radiotoxic alpha emitter.[\[10\]](#)[\[12\]](#)[\[13\]](#)
- $^{209}\text{Bi}(\alpha, 4n)^{209}\text{At}$: This reaction produces Astatine-209 and occurs at higher energies.

To maximize the yield of ^{211}At while minimizing the production of the contaminating ^{210}At , the incident energy of the alpha particle beam is carefully controlled, typically kept between 28 and 29 MeV.[\[10\]](#)[\[14\]](#)[\[15\]](#)



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Diagram 1: Synthesis of Astatine-211 via alpha bombardment of Bismuth-209.

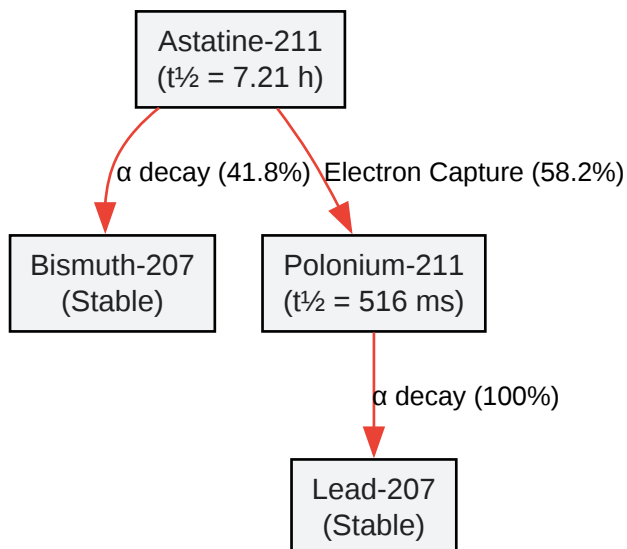
Decay Properties of Astatine-211

Astatine-211 has a branched decay scheme with a half-life of 7.21 hours.[14]

- Alpha Decay (41.8%): It emits an alpha particle to become the stable Bismuth-207.
- Electron Capture (58.2%): It undergoes electron capture to form Polonium-211 (^{211}Po).[16]
 ^{211}Po is extremely short-lived ($t_{1/2} \approx 516$ ms) and rapidly decays by emitting a high-energy alpha particle to become stable Lead-207.

This decay pathway ensures that for every decay of a ^{211}At atom, one alpha particle is ultimately emitted, which is highly desirable for therapy as it delivers a potent, localized dose of radiation to cancer cells.[9]

Diagram 2: Astatine-211 Decay Pathway



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Diagram 2: The branched decay pathway of the Astatine-211 isotope.

Quantitative Data Summary

Table 1: Properties of Key Astatine Isotopes

Isotope	Half-Life	Primary Decay Mode(s)	Primary Production Reaction
Astatine-209	5.41 hours	Electron Capture, α	$^{209}\text{Bi}(\alpha, 4n)^{209}\text{At}$ [2]
Astatine-210	8.1 hours	β^+ Decay, Electron Capture	$^{209}\text{Bi}(\alpha, 3n)^{210}\text{At}$ [2]
Astatine-211	7.21 hours	Electron Capture (58.2%), α (41.8%)	$^{209}\text{Bi}(\alpha, 2n)^{211}\text{At}$ [10][17]
Astatine-217	32.3 ms	α , β^-	Product of Neptunium-237 decay[2]
Astatine-218	1.5 seconds	α , β^-	Found in Uranium decay series[5]
Astatine-219	56 seconds	α , β^-	Found in Actinium decay series[2][5]

Table 2: Typical Parameters for Astatine-211 Production

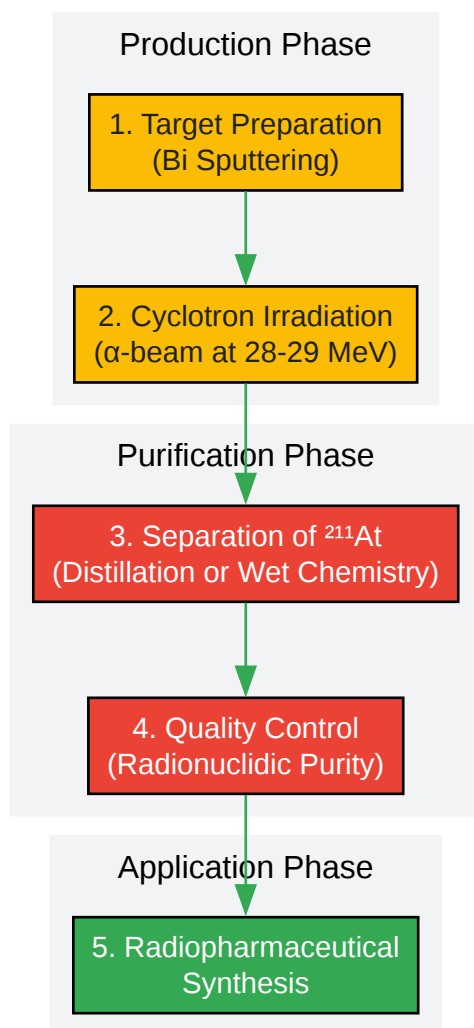
Parameter	Value / Description
Nuclear Reaction	$^{209}\text{Bi}(\alpha, 2n)^{211}\text{At}$ [10]
Target Material	Natural Bismuth (^{209}Bi), typically metallic or oxide form.[2][10]
Target Backing	Aluminum or Copper[2][17]
Incident α -particle Energy	~28-29 MeV (to minimize ^{210}At production)[10][14][18]
Reaction Threshold	~20 MeV[10]
Reported Thick Target Yields	16.3 to 41 mCi/ $\mu\text{A}\cdot\text{h}$ [10]

Experimental Protocols

The production and purification of Astatine-211 is a multi-step process requiring specialized facilities.

General Workflow for ^{211}At Production and Purification

Diagram 3: General Workflow for Astatine-211 Production



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Diagram 3: High-level experimental workflow for producing Astatine-211.

Detailed Methodologies

Step 1: Target Preparation

- A thin layer of natural bismuth metal (50 to 100 mg/cm²) is sputtered onto a suitable backing plate, often made of aluminum or copper, which serves as a heat sink.[\[2\]](#)
- Alternatively, bismuth oxide can be fused with a copper plate.[\[2\]](#)
- The target must be robust enough to withstand the particle beam current and provide efficient heat dissipation, as bismuth has a low melting point (271°C) and poor thermal conductivity.[\[10\]](#) The target is water-cooled during irradiation.[\[2\]](#)

Step 2: Cyclotron Irradiation

- The prepared bismuth target is placed in a cyclotron.
- It is irradiated with an alpha particle beam with an incident energy of approximately 28-29 MeV.[\[10\]](#)[\[11\]](#)
- Irradiation times and beam currents (e.g., 50-60 µA) are optimized based on the desired final activity of ²¹¹At.[\[12\]](#)

Step 3: Separation and Purification of Astatine-211 After irradiation, the minute quantities of ²¹¹At must be separated from the bulk bismuth target. Two primary methods are employed:

Method A: Dry Distillation

- The irradiated target is removed from the cyclotron and transferred to a shielded hot cell.
- The target is heated in a tube furnace to between 650-800°C.[\[5\]](#)
- The more volatile astatine is distilled away from the bismuth metal.[\[5\]](#)[\[11\]](#)
- A carrier gas (e.g., nitrogen or helium) flows through the tube, carrying the vaporized astatine.
- The astatine is collected on a cold surface, such as a water-cooled platinum or glass "finger," from which it can be rinsed with a suitable solvent like chloroform or dilute sodium hydroxide.[\[6\]](#)

Method B: Wet Chemistry (Solvent Extraction / Chromatography)

- The irradiated bismuth target is dissolved in a strong acid, typically concentrated nitric acid. [\[14\]](#)[\[19\]](#)
- Solvent Extraction: The resulting solution is adjusted (e.g., to 8M HCl), and the astatine is selectively extracted into an immiscible organic solvent like diisopropyl ether (DIPE). [\[14\]](#)[\[16\]](#) The astatine can then be back-extracted from the organic phase into a clean aqueous solution (e.g., 0.1 M NaOH) for use. [\[16\]](#)
- Chromatography: A more recent and rapid method involves passing the nitric acid solution of the target through a chromatography column containing porous beads infused with ketones. [\[19\]](#)[\[20\]](#) The astatine forms a bond with the ketones and is retained on the column, while the bismuth passes through. [\[19\]](#)[\[20\]](#) The pure astatine can then be eluted from the column. This process can reduce purification time from hours to as little as 10-20 minutes, which is a significant advantage given the 7.2-hour half-life. [\[20\]](#)[\[21\]](#)

Step 4: Quality Control

- The final product is analyzed using gamma spectroscopy to determine its radionuclidic purity.
- The primary goal is to ensure the absence or minimal presence of $^{210}\text{At}/^{210}\text{Po}$.
- The chemical form and concentration of the purified ^{211}At are also determined before its use in radiolabeling.

Conclusion

The journey of astatine from a theoretical "eka-iodine" to a promising therapeutic agent in nuclear medicine is a testament to advancements in nuclear physics and radiochemistry. The synthesis of Astatine-211, primarily through the $^{209}\text{Bi}(\alpha, 2n)^{211}\text{At}$ reaction, is a well-established though technically demanding process. Continued innovation in rapid and automated purification methods is crucial for increasing the availability and utility of this rare and powerful alpha-emitting radionuclide, paving the way for the next generation of targeted cancer therapies.

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of Astatine Isotopes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3038076#discovery-and-synthesis-of-astatine-isotopes]

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